![molecular formula C15H13FN4O3 B11278562 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11278562.png)
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines elements of isoxazole, pyridazine, and acetamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the pyridazine moiety. The final step involves the acylation of the resulting intermediate with 2-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might confer specific advantages.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide: Similar structure but lacks the fluorine atom.
2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. This makes it unique compared to similar compounds without the fluorine atom or with the fluorine atom in a different position.
特性
分子式 |
C15H13FN4O3 |
|---|---|
分子量 |
316.29 g/mol |
IUPAC名 |
2-(3,4-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13FN4O3/c1-8-13-9(2)23-19-14(13)15(22)20(18-8)7-12(21)17-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,17,21) |
InChIキー |
PXDZTKIYCASLSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)CC(=O)NC3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11278482.png)
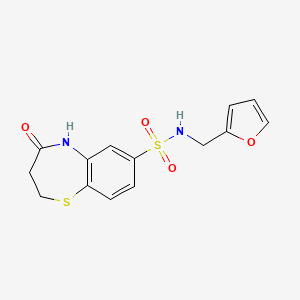
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278498.png)
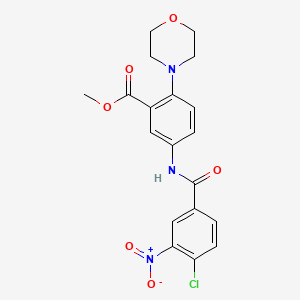
![N-(5-chloro-2-hydroxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11278509.png)
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11278516.png)
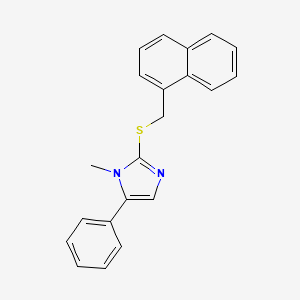
![methyl N-({2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetyl)phenylalaninate](/img/structure/B11278529.png)
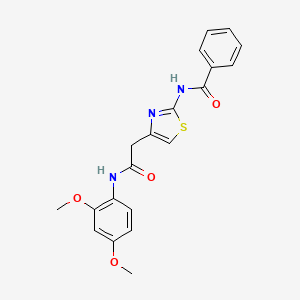
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11278535.png)
![3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine](/img/structure/B11278543.png)
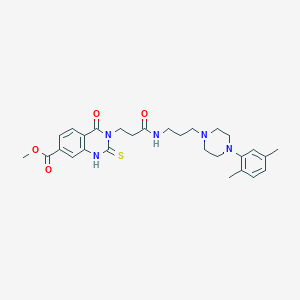
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B11278556.png)
![4-[4-hydroxy-1-(3-methoxybenzyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11278566.png)
